6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a piperidine ring and two fluorine atoms attached to the benzimidazole core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(piperidin-4-yl)-2-benzimidazolinone
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Uniqueness
6,7-Difluoro-1-(piperidin-4-YL)-3H-1,3-benzodiazol-2-one hydrochloride is unique due to the presence of two fluorine atoms, which can enhance its biological activity and stability compared to similar compounds. The specific arrangement of the piperidine ring and the benzimidazole core also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
4,5-difluoro-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O.ClH/c13-8-1-2-9-11(10(8)14)17(12(18)16-9)7-3-5-15-6-4-7;/h1-2,7,15H,3-6H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBRRJZJVSJWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3F)F)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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